molecular formula C13H18ClNO B262599 N-(4-chlorobenzyl)-2,2-dimethylbutanamide

N-(4-chlorobenzyl)-2,2-dimethylbutanamide

Cat. No. B262599
M. Wt: 239.74 g/mol
InChI Key: DPYVPIWCFRUHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2,2-dimethylbutanamide, also known as CDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in scientific research.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2,2-dimethylbutanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and act as an antioxidant. Additionally, this compound has been shown to have a positive effect on the immune system, enhancing its ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-2,2-dimethylbutanamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-2,2-dimethylbutanamide. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of this compound-based drugs and therapies for cancer and other diseases is an area of interest for future research.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2,2-dimethylbutanamide involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-chlorobenzyl)-2,2-dimethylbutanamide has been widely used in scientific research due to its potential applications in various fields. It has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide

InChI

InChI=1S/C13H18ClNO/c1-4-13(2,3)12(16)15-9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

DPYVPIWCFRUHHL-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCC(C)(C)C(=O)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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